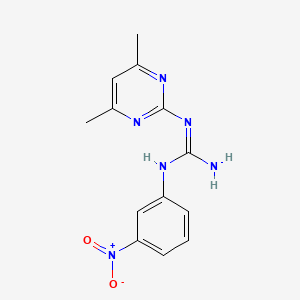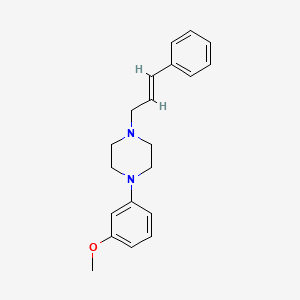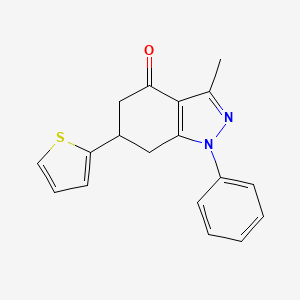
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine, also known as DMPNG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPNG is a guanidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to inhibit the activity of dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on neuronal function.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects. In cancer cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function. In immune cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to modulate the immune response and reduce inflammation. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to be stable under various conditions, which makes it suitable for long-term storage and use in experiments. However, one limitation of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is that it may have off-target effects, which can complicate data interpretation. Additionally, the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. One area of research is the development of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanisms underlying the effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine on neuronal function and cognition. Additionally, the potential applications of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in other fields such as immunology and infectious disease research warrant further investigation.
Synthesis Methods
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine can be synthesized using various methods. One of the commonly used methods involves the reaction between 4,6-dimethyl-2-chloropyrimidine and 3-nitrophenylguanidine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction between 3-nitrophenylguanidine and 4,6-dimethyl-2-pyrimidinamine in the presence of a base or the reaction between 3-nitrophenylguanidine and 4,6-dimethyl-2-pyrimidinethiol in the presence of a base.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function. In immunology, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-6-9(2)16-13(15-8)18-12(14)17-10-4-3-5-11(7-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZIZHRPFAQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-nitrophenyl)guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B5404542.png)
![N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5404552.png)
![3,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5404560.png)
![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404565.png)
![N-(4-methylbenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5404574.png)
![3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride](/img/structure/B5404583.png)


![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)

![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5404623.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5404626.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylacetamide](/img/structure/B5404627.png)